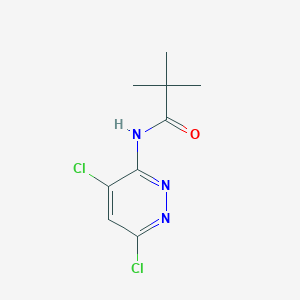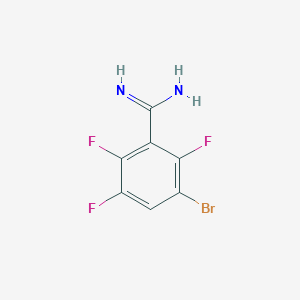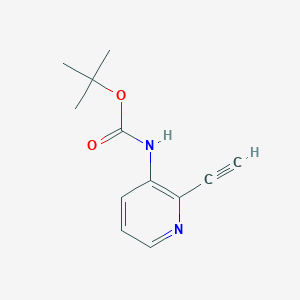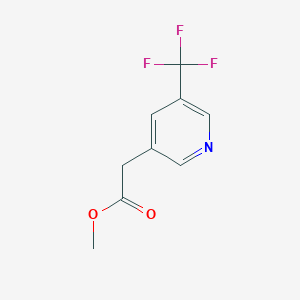
3,4,5-Trihydroxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxyhexan-2-one is an organic compound characterized by the presence of three hydroxyl groups attached to a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxyhexan-2-one can be achieved through several methods. One common approach involves the oxidation of hexane-2,3,4,5-tetraol using mild oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to enhance the efficiency and yield of the reaction. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trihydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into hexane-2,3,4,5-tetraol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of hexan-2-one, such as hexane-2,3,4,5-tetraol and hexane-2,3,4,5-tetraone.
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxyhexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trihydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trihydroxyhexan-2-one: Characterized by three hydroxyl groups on a six-carbon chain.
Hexane-2,3,4,5-tetraol: Contains four hydroxyl groups, offering different reactivity and applications.
Hexane-2,3,4,5-tetraone: Features four carbonyl groups, making it more reactive in oxidation-reduction reactions.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3,4,5-trihydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O4/c1-3(7)5(9)6(10)4(2)8/h3,5-7,9-10H,1-2H3 |
Clave InChI |
DFQUTANVBPRYRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)







![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)



